molecular formula C6H3ClN2S B2605478 7-Chlorothieno[2,3-D]pyridazine CAS No. 697-71-2

7-Chlorothieno[2,3-D]pyridazine

Cat. No.: B2605478
CAS No.: 697-71-2
M. Wt: 170.61
InChI Key: GRWGIQKVUKVOQF-UHFFFAOYSA-N
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Description

7-Chlorothieno[2,3-D]pyridazine is a heterocyclic compound with the molecular formula C6H3ClN2S. It is characterized by a fused ring system consisting of a thieno ring and a pyridazine ring, with a chlorine atom at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothieno[2,3-D]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorothiophene with hydrazine derivatives, followed by cyclization to form the pyridazine ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: 7-Chlorothieno[2,3-D]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce sulfoxides, sulfones, thiols, and other reduced forms .

Scientific Research Applications

7-Chlorothieno[2,3-D]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chlorothieno[2,3-D]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science, offering opportunities for the development of novel compounds with enhanced biological activity and material properties .

Properties

IUPAC Name

7-chlorothieno[2,3-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)3-8-9-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWGIQKVUKVOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(N=NC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697-71-2
Record name 7-chlorothieno[2,3-d]pyridazine
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